molecular formula C16H14N2O B3824366 1-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-ethanone

1-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-ethanone

Cat. No.: B3824366
M. Wt: 250.29 g/mol
InChI Key: GPZLRJQDHGFKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-ethanone is a chemical compound known for its unique structure and properties It belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-ethanone typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced carbonyl groups.

Scientific Research Applications

1-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-4,5,6,7-tetrahydro-benzothiazole
  • 1-(1,3-benzothiazol-2-yl)-3-(2-methyl-1-phenyl-1H-benzimidazol-5-yl)-2-propen-1-one

Comparison: Compared to similar compounds, 1-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-ethanone stands out due to its unique structural features and reactivity. Its specific arrangement of functional groups allows for distinct chemical reactions and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-methyl-1-phenylbenzimidazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11(19)13-8-9-16-15(10-13)17-12(2)18(16)14-6-4-3-5-7-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLRJQDHGFKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 1-(4-Bromo-3-nitrophenyl)-ethanone (122 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) as starting materials to yield the title compound as a yellow solid (78 mg, 62%). 1H NMR (DMSO) δ 2.54 (s, 3 H), 2.68 (s, 3 H), 7.27 (d, J=8.6 Hz, 1 H), 7.58-7.71 (m, 5 H), 7.92 (d, J=8.86 Hz, 1 H), 8.35 (br s, 1 H); 13C NMR δ 13.8, 27.0, 110.4, 117.9, 123.5, 126.7, 129.7, 130.0, 132.4, 133.9, 137.9, 153.8, 157.2, 197.0.
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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